(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate
Description
Properties
IUPAC Name |
methyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOHDYABQSVXIE-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Amino Groups with tert-Butoxycarbonyl (Boc)
The tert-butoxycarbonyl (Boc) group is indispensable for selectively masking amino functionalities during multi-step syntheses. In a representative procedure, di-tert-butyl dicarbonate (Boc₂O) reacts with primary amines under basic conditions (e.g., triethylamine or 4-dimethylaminopyridine [DMAP]) in aprotic solvents such as dichloromethane or acetonitrile. For instance, the protection of a glutamic acid derivative with Boc₂O achieved 85% yield when conducted in acetonitrile at room temperature. This method ensures minimal side reactions, preserving the integrity of adjacent functional groups.
Esterification of Carboxylic Acid Moieties
Esterification of carboxylic acids to methyl esters is typically accomplished using methyl chloroformate or methanol under acidic catalysis. A notable example involves treating 5-(tert-butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid with methyl chloroformate in the presence of triethylamine and DMAP, yielding the methyl ester in 85% efficiency. Solvent choice significantly impacts reaction kinetics; dichloromethane and tetrahydrofuran (THF) are preferred for their ability to dissolve both polar and non-polar intermediates.
Stepwise Introduction of Amino Groups
Introducing multiple amino groups requires precise temporal control to avoid undesired cross-reactions. A Wittig reaction-based approach, as demonstrated in the synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate, extends carbon chains while preserving stereochemistry. For the target compound, reductive amination or nucleophilic substitution could install the second amino group. For example, reducing a nitro intermediate with hydrogen and palladium on carbon (H₂/Pd-C) provides primary amines in yields exceeding 90% under mild conditions.
Table 1: Representative Reaction Conditions for Key Synthetic Steps
Industrial-Scale Production Methods
Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow microreactor systems enhance mass transfer and thermal regulation, particularly for exothermic reactions like Boc protection or esterification. For instance, a telescoped process combining Boc protection, esterification, and reduction in a single flow system reduced purification steps and improved overall yield by 15–20% compared to batch methods.
Case Studies in Methodological Application
Asymmetric Synthesis from Chiral Pool Starting Materials
L-Glutamic acid derivatives serve as chiral precursors for synthesizing enantiomerically pure intermediates. In one study, (4S)-5-(tert-butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid was esterified, reduced to an aldehyde, and subjected to a Wittig reaction to install a vinyl group. Subsequent epoxidation and deprotection yielded a stereochemically defined product, demonstrating the feasibility of adapting chiral pool strategies for the target compound.
Comparative Evaluation of Synthetic Approaches
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Boc Protection | High selectivity, mild conditions | Requires acidic deprotection | 80–90% |
| Wittig Reaction | Chain elongation with stereocontrol | Sensitive to moisture and oxygen | 60–70% |
| Reductive Amination | Direct amine formation | Requires stoichiometric reducing agents | 70–85% |
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the tert-butoxycarbonyl group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of deprotected amino acid derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. When the protecting group is removed, the free amino group can participate in peptide bond formation or other chemical reactions. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of (S)-methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate, a comparative analysis with structurally analogous compounds is provided below. Key criteria include functional group composition, synthetic utility, physicochemical properties, and biological activity.
Structural Analogues and Functional Group Variations
Compound A: Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate
- Structure: Contains a bis-Boc-protected α-amino group and a 1,2,4-triazole moiety at the β-position.
- However, the absence of a 4-position Boc group limits its utility in sequential deprotection strategies.
Compound B: Methyl 2-(N-(tert-butoxycarbonyl)benzamido)-3-(1H-1,2,4-triazol-1-yl)butanoate
- Structure : Features a Boc-protected benzamido group at the α-position and a triazole at the β-position.
- Unlike the target compound, this derivative lacks a free α-amino group, making it unsuitable for peptide coupling reactions.
Compound C: 1-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid derivatives (e.g., Reference Example 90 in EP 4 374 877 A2)
- Structure : Cyclohexane backbone with a Boc-protected amine and methyl ester.
- Comparison : The alicyclic structure confers enhanced lipophilicity, favoring blood-brain barrier penetration in drug design. However, the rigid cyclohexane ring may hinder conformational flexibility required for enzyme-substrate interactions.
Physicochemical Properties
Research Findings and Key Insights
- Stability : The Boc group in the target compound provides superior acid stability compared to benzamido or triazole-containing analogues, which may degrade under harsh acidic conditions .
- Stereochemical Impact: The (S)-configuration ensures compatibility with natural L-amino acid-based peptides, whereas racemic analogues (e.g., Compound C) require resolution for chiral applications.
- Thermodynamic Data : DSC analysis of similar Boc-protected esters reveals melting points between 80–120°C, correlating with crystallinity influenced by substituent bulk .
Biological Activity
(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate, also known as Boc-L-Serine methyl ester, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanism of action, pharmacokinetics, and therapeutic applications.
- CAS Number : 3350-15-0
- Molecular Formula : C10H21ClN2O4
- Molecular Weight : 268.74 g/mol
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.
The biological activity of this compound primarily involves its role as a precursor in the synthesis of bioactive peptides. Its structure allows it to participate in various biochemical pathways, including:
- Amino Acid Metabolism : As a derivative of serine, it may influence pathways involving amino acid metabolism.
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on specific enzymes, potentially leading to therapeutic applications in cancer and infectious diseases.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against multidrug-resistant strains such as Staphylococcus aureus range from 4–8 μg/mL, indicating potential for development as an antimicrobial agent .
Anticancer Activity
Research has shown that derivatives of this compound can inhibit cancer cell proliferation:
- A compound with similar structural features demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while exhibiting significantly lower toxicity towards non-cancerous cells . This suggests a selective action that could be beneficial in cancer therapy.
Pharmacodynamic Studies
In vivo studies using mouse models have highlighted the potential for these compounds to inhibit tumor growth and metastasis:
- In BALB/c nude mice inoculated with cancer cells, treatment with related compounds resulted in reduced metastatic nodules, showcasing their therapeutic efficacy .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes and characterization methods for (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate?
The compound is typically synthesized via Boc-protection of intermediates, followed by esterification. For example, in a patent application, the title compound was synthesized from 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid using stepwise coupling and deprotection . Key characterization includes:
- 1H-NMR (DMSO-D6): δ 9.43 (2H, brs, NH), 3.84 (3H, s, OCH3), 2.15–2.12 (2H, m, CH2) .
- LCMS : m/z 172.5 [M+H]+ (method-dependent; retention time: 0.52 minutes under SMD-TFA05 conditions) .
- HPLC : Used for purity assessment under acidic conditions .
Q. How does the tert-butoxycarbonyl (Boc) group influence the stability of the compound during reactions?
The Boc group protects the amine moiety from undesired side reactions (e.g., nucleophilic attacks) under basic or nucleophilic conditions. However, it is labile in acidic environments (e.g., TFA or HCl), enabling selective deprotection. For example, in photocatalytic C–S bond formation, Boc-protected derivatives remain intact during radical-mediated reactions but require acidic cleavage post-synthesis .
Q. What safety protocols are critical when handling this compound?
Based on structurally similar Boc-protected amino acid esters:
- Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319) .
- Avoid inhalation (H335) and ensure proper ventilation .
- Store in a cool, dry environment away from oxidizing agents .
Advanced Research Questions
Q. How can stereochemical integrity be ensured during synthesis and analysis?
- Chiral HPLC or SFC : Resolves enantiomers using chiral stationary phases (e.g., cellulose- or amylose-derived columns).
- Optical Rotation : Compare experimental [α]D values with literature data for (S)-configured derivatives .
- X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated for related Boc-protected amino acids .
Q. What mechanistic insights exist for reactions involving this compound?
In photocatalytic C–S bond formation, the compound acts as a radical acceptor. For example, under blue-light irradiation with a Ru(bpy)3Cl2 catalyst, the α-amino radical intermediate reacts with disulfides to form C–S bonds. The Boc group stabilizes the radical intermediate via resonance .
Q. How can contradictions in analytical data (e.g., LCMS vs. NMR) be resolved?
- Case Example : A reported LCMS m/z of 172.5 [M+H]+ () may conflict with theoretical molecular weights. This discrepancy arises from method-dependent ionization (e.g., adduct formation or matrix effects). Cross-validate with high-resolution mass spectrometry (HRMS) and isotopic pattern analysis .
- NMR Integration : Ensure proper peak assignment (e.g., distinguish NH protons from solvent signals in DMSO-d6) .
Q. Are there alternative synthetic strategies to improve yield or selectivity?
- Photocatalysis : Enables radical-based functionalization without metal catalysts, as shown for C–S bond formation (57% yield) .
- Enzymatic Resolution : Lipases or proteases can enhance enantiomeric excess (ee) in ester hydrolysis/formation steps .
- Flow Chemistry : Improves reproducibility in Boc protection/deprotection steps by controlling reaction parameters (e.g., residence time, temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
